6-amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one
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Overview
Description
6-amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dihydropyrimidinone core, which is known for its biological activity, and a phenylpiperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution of the dihydropyrimidinone core with a phenylpiperazine derivative.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system. Additionally, the dihydropyrimidinone core may interact with enzymes and proteins involved in cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-{[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one
- 6-amino-2-{[2-oxo-2-(4-ethylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one
Uniqueness
The unique combination of the dihydropyrimidinone core and the phenylpiperazine moiety in 6-amino-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1-phenyl-1,4-dihydropyrimidin-4-one provides it with distinct chemical and biological properties. This compound’s potential interactions with neurotransmitter receptors and enzymes make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
6-amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c23-19-15-20(28)24-22(27(19)18-9-5-2-6-10-18)30-16-21(29)26-13-11-25(12-14-26)17-7-3-1-4-8-17/h1-10,15H,11-14,16,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZWZGAZKJGILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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